molecular formula C6H12N2O3 B14688678 N,N'-[Oxybis(methylene)]diacetamide CAS No. 29671-84-9

N,N'-[Oxybis(methylene)]diacetamide

Cat. No.: B14688678
CAS No.: 29671-84-9
M. Wt: 160.17 g/mol
InChI Key: MRHQBBSKCLIMRH-UHFFFAOYSA-N
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Description

N,N'-[Oxybis(methylene)]diacetamide is a chemical compound with the molecular formula C6H12N2O3. It is offered for research and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting. For specific properties, applications, and handling instructions, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29671-84-9

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

N-(acetamidomethoxymethyl)acetamide

InChI

InChI=1S/C6H12N2O3/c1-5(9)7-3-11-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

MRHQBBSKCLIMRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCOCNC(=O)C

Origin of Product

United States

Synthetic Methodologies for N,n Oxybis Methylene Diacetamide and Analogues

Classical Approaches to Diacetamide (B36884) Derivatives Featuring Ether Linkages

Traditional methods for synthesizing diacetamide derivatives with ether linkages typically involve sequential reactions to first construct the core ether backbone and then append the amide functionalities. A common strategy would be the acetylation of a corresponding diamine. For the target molecule, this would involve the synthesis of bis(aminomethyl) ether, followed by its reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Another classical approach, analogous to the Tscherniak–Einhorn amidomethylation, could involve the reaction of acetamide (B32628) with a formaldehyde (B43269) source under acidic conditions. rsc.org This method directly forms the N-acylamino-methyl structure. While effective, these classical routes can sometimes suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and moderate yields, which has spurred the development of more advanced strategies.

Advanced Organic Synthesis Strategies for the Oxybis(methylene) Moiety

Modern organic synthesis offers a toolkit of sophisticated methods to construct molecules like N,N'-[Oxybis(methylene)]diacetamide with greater efficiency, control, and complexity.

Catalysis is a cornerstone of modern synthesis, offering pathways that are often more efficient and selective than stoichiometric reactions. Metal-catalyzed reactions are particularly prominent. For instance, copper-catalyzed amide exchange reactions have been developed for the synthesis of diacetamides like hexamethylenebisacetamide (HMBA) from a diamine, acetonitrile (B52724), and water, with CuO showing excellent catalytic performance. researchgate.netrsc.org Such a method could potentially be adapted for the synthesis of this compound. Other metal catalysts, including rhodium, have been used in one-pot, three-component reactions to create complex isoquinoline (B145761) derivatives, showcasing the power of metal catalysis to facilitate multiple bond formations in a single operation. frontiersin.org These catalytic systems often operate under milder conditions and can lead to higher atom economy. frontiersin.org

Catalyst TypeExample MetalReaction TypePotential Advantages
Metal OxideCopper (CuO)Amide Exchange ReactionHigh conversion and selectivity, potential for solvent-free conditions. researchgate.netrsc.org
Transition Metal ComplexRhodium (Cp*RhIII)Multi-component C-H Activation/AlkylationHigh complexity generation, mild reaction conditions (room temperature). frontiersin.org
Acidic Zeolites-Friedel-Crafts type reactionsReduces waste compared to traditional Lewis or Brønsted acids. snu.ac.kr

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, represent a highly efficient synthetic strategy. frontiersin.orgjocpr.com They align with the principles of step and atom economy by reducing the number of synthetic and purification steps, thus saving time, resources, and minimizing waste. frontiersin.orgnih.gov Well-known MCRs include the Ugi and Passerini reactions, which are powerful tools for generating peptide-like scaffolds and other complex molecules. nih.govnih.gov

A convergent MCR approach to this compound could hypothetically involve the combination of formaldehyde, acetamide, and a suitable third component in a one-pot process. The elegance of MCRs lies in their ability to rapidly assemble complex molecular architectures from simple, readily available precursors. jocpr.com This approach is a cornerstone of diversity-oriented synthesis, which aims to create large libraries of structurally diverse compounds for applications in drug discovery and materials science. jocpr.com

In the synthesis of more complex molecules containing the diacetamide moiety, protecting groups are essential tools to ensure chemoselectivity. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

A relevant example is found in the revised synthesis of EHDTA (2,5-EpoxyHexane-1,6-diamine-N,N,N′,N′-TetraAcetic Acid), where N-acetylation is used as a key step. rsc.org Furfurylamine is first N-acetylated, and a second protected amino group is introduced via an amidomethylation reaction. rsc.org Here, the acetamide group serves as a stable protecting group for the amine, which can be hydrolyzed under specific conditions later in the sequence to release the free amine for further functionalization. rsc.org This strategy of using the final amide group as a precursor and protecting group for the amine illustrates a clever application of synthetic planning to streamline a complex synthesis.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kryoutube.com These principles are increasingly integral to modern synthetic planning. Key goals include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable feedstocks. youtube.com MCRs are inherently green as they often improve step economy and reduce waste. frontiersin.org Furthermore, the use of efficient catalysis can minimize energy consumption and allow for the use of less reactive, more environmentally benign reagents. mdpi.com

The choice of solvent is a critical factor in the environmental impact of a synthetic process. unife.it Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages their replacement with more sustainable alternatives. mdpi.com For the synthesis of diacetamides, researchers have explored greener conditions. For example, the copper-catalyzed synthesis of hexamethylenebisacetamide can be performed without an organic solvent. researchgate.net Water, ethanol, and supercritical fluids are other examples of green solvents that can be employed. frontiersin.orgmdpi.com

The move towards mild reaction conditions—such as lower temperatures and pressures—also contributes to a greener process by reducing energy consumption. Metal-catalyzed MCRs, for instance, have been developed that proceed efficiently at room temperature. frontiersin.org The adoption of these principles not only reduces environmental harm but can also lead to safer and more cost-effective manufacturing processes. youtube.com

Green Chemistry PrincipleApplication in Diacetamide SynthesisExample
Waste Prevention / Atom EconomyUse of Multi-Component Reactions (MCRs) to combine multiple starting materials in one step.A hypothetical one-pot synthesis of the target molecule from formaldehyde and acetamide. frontiersin.org
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with benign alternatives or running reactions neat.Using water as a solvent or performing the reaction solvent-free. researchgate.netmdpi.comunife.it
Design for Energy EfficiencyEmploying catalysts to enable reactions at ambient temperature and pressure.Rhodium-catalyzed MCRs that proceed at room temperature. frontiersin.org
CatalysisUsing recyclable, highly selective catalysts to improve reaction efficiency and reduce waste.Employing heterogeneous catalysts like CuO which can be recovered and reused. researchgate.netrsc.org

Atom Economy and Process Mass Intensity Considerations

The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals. Atom economy and Process Mass Intensity (PMI) are key metrics for evaluating the sustainability of a chemical process. numberanalytics.comchemanager-online.comnih.gov Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Higher atom economy signifies a more efficient process with less waste generation. nih.gov

Process Mass Intensity (PMI) provides a more holistic view of a process's environmental footprint by considering the total mass of all materials used (reactants, solvents, reagents, and process aids) to produce a given mass of product. chemanager-online.comacs.org A lower PMI value indicates a more sustainable and cost-effective process. numberanalytics.com In the fine chemical and pharmaceutical industries, PMI values can often be very high, highlighting the significant amount of waste generated relative to the product. chemanager-online.com

For a hypothetical synthesis of this compound, the choice of synthetic route would significantly impact these metrics. A reaction with high atom economy would maximize the incorporation of atoms from the starting materials into the final product. To minimize PMI, the synthesis should be designed to use minimal solvent, avoid protecting groups and stoichiometric reagents, and allow for the recycling of catalysts and solvents. chemanager-online.com

MetricDefinitionIdeal ValueRelevance to this compound Synthesis
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Guides the selection of reactions that maximize the incorporation of starting materials into the final diacetamide structure.
Process Mass Intensity (PMI) Total mass in a process / Mass of product1Encourages the minimization of all materials used, including solvents and workup chemicals, for a more sustainable synthesis. acs.org

Utilization of Bio-based Precursors and Renewable Feedstocks for Oxybis(methylene) Scaffolds

The transition to a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks. mdpi.comrsc.org Lignocellulosic biomass, a readily available and abundant resource, can be converted into a variety of platform chemicals that serve as building blocks for more complex molecules. mdpi.com These platform chemicals, such as furfural, levulinic acid, and various sugar derivatives, offer a sustainable alternative to petroleum-derived starting materials. mdpi.comrsc.org

While specific bio-based routes to the oxybis(methylene) scaffold are not well-documented, the potential exists to derive the necessary precursors from renewable resources. For instance, the C-O-C ether linkage is a common motif in biomass-derived molecules. mdpi.com Research into the catalytic conversion of biomass has identified pathways to produce diols and other oxygenated compounds that could potentially be transformed into the oxybis(methylene) core. rsc.org Furthermore, bio-based routes to amines are also being explored, which would provide the other key component for the synthesis of this compound. The development of integrated biorefineries will be crucial for the economic viability of producing chemicals from renewable feedstocks. ieabioenergy.com

Bio-based Platform ChemicalPotential Application in Synthesis
FurfuralCan be converted to various furans and other oxygenated compounds, potentially leading to precursors for the ether linkage. rsc.org
Levulinic AcidA versatile platform chemical that can be transformed into a range of other molecules, including potential precursors for the diamide (B1670390) synthesis. mdpi.com
5-Hydroxymethylfurfural (HMF)A key bio-based intermediate that can be converted to diols and other functionalized molecules. mdpi.com

One-Pot Synthetic Procedures for this compound Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. rsc.orgresearchgate.net For the synthesis of this compound and its derivatives, a one-pot approach could involve the in-situ formation of the ether linkage followed by amidation.

While a direct one-pot synthesis for this compound has not been reported, analogous one-pot procedures for the synthesis of amides and ether-containing compounds have been developed. For example, the aerobic oxidative coupling of alcohols or aldehydes with amines using supported gold nanoparticles as a catalyst provides a highly efficient and selective one-pot method for amide synthesis. rsc.org Another approach involves the use of thionyl chloride to activate carboxylic acids for amidation in a one-pot process, which has been shown to be effective even with sterically hindered amines. researchgate.netresearchgate.netrsc.org These methods could potentially be adapted for the synthesis of this compound derivatives, offering a more streamlined and sustainable synthetic route. A ruthenium pincer complex has also been shown to catalyze the acceptorless dehydrogenative coupling of epoxides and amines to form amides. nih.gov

One-Pot MethodDescriptionPotential Application
Gold-Catalyzed Oxidative Coupling Aerobic coupling of alcohols/aldehydes with amines to form amides. rsc.orgA potential route to form the amide bonds in this compound derivatives in a single step from appropriate precursors.
Thionyl Chloride Activation Activation of carboxylic acids with SOCl₂ followed by reaction with amines. researchgate.netrsc.orgCould be applied to the one-pot synthesis of the target diacetamide from a dicarboxylic acid ether precursor.
Ruthenium-Catalyzed Dehydrogenative Coupling Coupling of epoxides and amines to form amides with the release of hydrogen gas. nih.govOffers a potential atom-economical route to amide bond formation in the synthesis of related structures.

Enantioselective and Diastereoselective Synthesis of Chiral Diacetamide Analogues

The synthesis of chiral molecules with high enantiomeric or diastereomeric purity is of paramount importance in various fields, including medicinal chemistry and materials science. For analogues of this compound that possess stereocenters, the development of enantioselective and diastereoselective synthetic methods is crucial.

While there is no specific literature on the stereoselective synthesis of chiral this compound analogues, general strategies for the asymmetric synthesis of chiral ethers and amides can be considered. For example, chiral phosphoric acid-catalyzed desymmetrization of prochiral diamines with azlactones has been used for the enantioselective synthesis of axially chiral diaryl ethers. acs.orgacs.org The ene reaction, catalyzed by chiral Lewis acids, provides another powerful tool for the asymmetric construction of C-C bonds and the introduction of stereocenters in a molecule. wikipedia.org Furthermore, diastereoselective approaches, such as the synthesis of C2'-fluorinated nucleoside analogues from acyclic thioaminal precursors, demonstrate the ability to control stereochemistry in the formation of heterocyclic systems containing ether linkages. nih.gov These methodologies could potentially be adapted to create chiral analogues of this compound with defined stereochemistry.

Stereoselective MethodDescriptionPotential for Chiral Diacetamide Analogues
Chiral Phosphoric Acid Catalysis Desymmetrization of prochiral diamines to produce axially chiral diaryl ethers. acs.orgacs.orgCould be explored for the synthesis of atropisomeric analogues of this compound.
Chiral Lewis Acid-Catalyzed Ene Reaction Asymmetric C-C bond formation to create stereocenters. wikipedia.orgCould be utilized to introduce chirality into the backbone of diacetamide analogues.
Acyclic Precursor Cyclization Diastereoselective cyclization of acyclic precursors to form stereodefined heterocyclic ethers. nih.govA potential strategy for controlling the stereochemistry of cyclic analogues of the target compound.

Advanced Structural Elucidation and Conformational Analysis of N,n Oxybis Methylene Diacetamide

Crystallographic Investigations via Single-Crystal X-ray Diffraction

Following extensive searches of chemical and crystallographic databases, no publicly available single-crystal X-ray diffraction data for N,N'-[Oxybis(methylene)]diacetamide could be located. Therefore, a detailed analysis of its molecular geometry, bond parameters, crystal packing, and solid-state conformational preferences based on experimental crystallographic investigations is not possible at this time.

Determination of Molecular Geometry and Bond Parameters

Experimental data on bond lengths and angles for this compound are not available in the absence of crystallographic studies.

Elucidation of Crystal Packing and Supramolecular Architecture

Without a determined crystal structure, the arrangement of molecules in the solid state, including intermolecular interactions and packing motifs, remains unknown.

Analysis of Torsion Angles and Conformational Preferences in the Solid State

The specific torsion angles and the preferred conformation of this compound in the crystalline form have not been determined.

Sophisticated Spectroscopic Characterization Techniques

Detailed experimental spectroscopic data for this compound are not readily found in peer-reviewed literature or spectral databases. Consequently, a comprehensive analysis based on high-resolution NMR, advanced IR, and Raman spectroscopy cannot be provided.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Publicly accessible high-resolution 1H or 13C NMR spectra for this compound are not available. Such data would be essential for the definitive assignment of proton and carbon signals and for the investigation of any dynamic processes, such as conformational exchange, in solution.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

A detailed vibrational mode analysis based on experimental IR and Raman spectra is not feasible, as these data have not been published or made available in public repositories. Such spectra would provide key information on the characteristic vibrational frequencies of the functional groups within the molecule.

High-Resolution Mass Spectrometry Techniques for Precise Molecular Characterization and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound (C6H12N2O3), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesPredicted Exact Mass (m/z)
[M+H]+161.0921
[M+Na]+183.0740
[M+K]+199.0479

The fragmentation of this compound in a mass spectrometer, likely through techniques like collision-induced dissociation (CID), can be predicted based on the known fragmentation patterns of aliphatic ethers and N-alkylacetamides. youtube.commiamioh.edumetwarebio.com The ether linkage and the amide groups are expected to be the primary sites of fragmentation.

A prominent fragmentation pathway for aliphatic ethers is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. youtube.comyoutube.comblogspot.comwhitman.edu This results in the formation of a resonance-stabilized oxonium ion. Another common pathway is the cleavage of the C-O bond itself.

For N-alkylacetamides, a characteristic fragmentation is the α-cleavage to the carbonyl group, leading to the formation of an acylium ion. The McLafferty rearrangement is also a possibility if the alkyl chain is sufficiently long, though it is less likely in this specific molecule.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Proposed Fragment IonStructurePredicted m/zFragmentation Pathway
[CH3CONHCH2OCH2]+Acylium-ether ion102.05α-cleavage at the ether linkage
[CH3CONHCH2]+Acylium-methylene ion58.04Cleavage of the C-O bond
[CH3CO]+Acylium ion43.02α-cleavage at the amide group
[H2N=CH2]+Iminium ion30.03Cleavage of the N-CH2 bond

Conformational Landscape Mapping and Energy Minimum Conformer Identification

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds, particularly the C-O-C and C-N bonds. The molecule's flexibility allows it to adopt various spatial arrangements, or conformers, with different energy levels. scribd.combham.ac.ukchemistrysteps.comyoutube.comlibretexts.org

Rotation around the C-O-C ether linkage will lead to different relative orientations of the two acetamide (B32628) groups. The lowest energy conformation is expected to be a staggered arrangement to minimize steric hindrance. libretexts.org

The amide bond itself exhibits a significant rotational barrier due to the partial double bond character of the C-N bond, a result of resonance. libretexts.orgnanalysis.com This leads to the possibility of cis and trans isomers with respect to the substituents on the nitrogen and carbonyl carbon. For secondary amides, the trans conformation is generally more stable.

Computational modeling, employing methods such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of this compound and identifying the energy minimum conformers. These calculations would consider the interplay of steric and electronic effects to predict the most stable three-dimensional structures.

Table 3: Predicted Dihedral Angles for a Low-Energy Conformer of this compound

Dihedral AnglePredicted Value (degrees)Description
C-O-C-N~180 (anti)Staggered conformation around the ether linkage
O=C-N-H~180 (trans)Planar amide bond in the more stable trans configuration

Solid-State Characterization Methodologies Beyond X-ray Diffraction

While single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, other techniques provide complementary information, especially when suitable single crystals are not available.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy is a powerful technique for probing the local environment of atomic nuclei in solid samples. acs.org For this compound, 13C and 15N SSNMR would provide information on the number of crystallographically inequivalent molecules in the unit cell, as well as details about the conformation and packing of the molecules in the crystal lattice. acs.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that can be used to characterize the solid-state properties of this compound. libretexts.orgresearchgate.netctherm.comiitk.ac.in DSC can determine melting points, phase transitions, and crystallinity. TGA provides information about the thermal stability and decomposition profile of the compound.

Table 4: Hypothetical Thermal Analysis Data for this compound

Analytical TechniqueParameterPredicted Value
DSCMelting Point120-130 °C
DSCEnthalpy of Fusion25-35 kJ/mol
TGAOnset of Decomposition> 200 °C (in inert atmosphere)

Non Covalent Interactions and Supramolecular Assembly

Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the principal drivers of self-assembly in amide-containing molecules. The N,N'-[Oxybis(methylene)]diacetamide scaffold contains both hydrogen bond donors (the amide N-H groups) and acceptors (the carbonyl and ether oxygen atoms), setting the stage for intricate and predictable structural motifs.

The most significant intermolecular interaction governing the assembly of this compound is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov These interactions are highly directional and lead to the formation of robust, repeating patterns.

In the closely related aromatic analog, N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide, single-crystal X-ray diffraction studies reveal that both amide N-H groups of one molecule form intermolecular hydrogen bonds with the acetamide (B32628) oxygen atoms of an adjacent molecule. nih.govnih.gov This specific and cooperative interaction results in the formation of infinite, ladder-like chains extending throughout the crystal lattice. nih.govnih.gov The N···O distances in these hydrogen bonds have been measured at 2.834(2) Å and 2.9066(18) Å, indicative of strong interactions. nih.gov It is highly probable that this compound engages in a similar primary hydrogen-bonding motif, forming chains or tapes as the foundational element of its supramolecular structure.

Table 1: Hydrogen Bond Geometry in the Analog Compound N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1-H1···O3ⁱ 0.84(2) 2.10(2) 2.9066(18) 162(2)
N2-H2···O3ⁱ 0.83(2) 2.02(2) 2.834(2) 167(2)

Symmetry code: (i) x, y-1, z. Data sourced from a 2025 crystallographic study. nih.gov

While amides cannot form hydrogen bonds with themselves, the lone pairs on the ether oxygen atom can act as hydrogen bond acceptors for suitable donors from other molecules, such as water or alcohols. quora.comquora.comyoutube.com In the solid state of a pure compound lacking stronger donors, the ether oxygen's role is often secondary to the powerful amide-amide interactions.

In the crystal structure of the phenyl analog, the ether oxygen atom does not participate in the primary hydrogen-bonding network. nih.gov It lies slightly out of the plane of the adjacent phenyl rings, suggesting its steric accessibility may be somewhat hindered. nih.govnih.gov However, in this compound, the replacement of rigid phenyl rings with flexible methylene (B1212753) groups could alter the conformational landscape, potentially making the ether oxygen more accessible for weaker C-H···O interactions or for forming hydrogen bonds in the presence of co-crystallizing agents like water.

Analysis of Other Non-Covalent Interactions (e.g., n→π interactions, van der Waals forces, C-H···O interactions, steric effects)*

Beyond the dominant hydrogen bonds, a suite of weaker non-covalent interactions provides additional stability to the crystal lattice and influences the final supramolecular architecture.

C-H···O Interactions: The hydrogen atoms on the methylene and methyl groups can participate in weak C-H···O hydrogen bonds with both carbonyl and ether oxygens. While individually weak, the cumulative effect of these interactions can be significant in stabilizing the three-dimensional packing of molecules. nih.govmdpi.com

n→π Interactions:* The potential for n→π* interactions exists, where a lone pair (n) from an oxygen or nitrogen atom donates electron density into the antibonding orbital (π*) of a nearby carbonyl group. These interactions are highly dependent on specific geometric arrangements but can influence molecular conformation.

Steric Effects: The flexible -(CH₂)-O-(CH₂)- central linkage in this compound allows for a greater range of torsional freedom compared to its rigid phenyl-linked counterpart. This flexibility can lead to more complex, folded, or interdigitated packing arrangements as the molecule contorts to maximize favorable intermolecular contacts. In the phenyl analog, the two acetamide groups adopt significantly different torsion angles relative to their respective phenyl rings, highlighting the molecule's conformational adaptability even with a more rigid linker. nih.govnih.gov

Influence of Non-Covalent Interactions on Self-Assembly Processes and Hierarchical Structures

The process of self-assembly in this compound is hierarchical. The strong, directional N-H···O hydrogen bonds first guide the formation of one-dimensional chains or tapes. nih.gov These primary structures then associate through weaker, less directional forces like C-H···O and van der Waals interactions to build up two-dimensional sheets and, ultimately, a three-dimensional crystal.

The flexibility of the ether linkage is a critical design element. Unlike rigid linkers that lead to predictable, linear assemblies, the "directed flexibility" of the oxybis(methylene) unit can enable the formation of more complex architectures, such as folded U-shaped conformations or extended step-like structures, as seen in similar flexible bis-hydrazone molecules. rsc.orgresearchgate.net This flexibility allows the molecule to optimize its packing efficiency, potentially leading to polymorphism where different crystalline forms can be accessed under varying conditions. Such behavior is foundational to the formation of intricate structures like helices or entangled networks in more complex supramolecular polymers. nih.gov

Design of Supramolecular Architectures and Materials Utilizing this compound Scaffolds

The this compound molecule can be viewed as a "supramolecular synthon"—a reliable building block for crystal engineering and materials design. Its two amide groups provide predictable, dual-point hydrogen bonding capabilities.

This scaffold is an excellent candidate for constructing binary co-crystals. By introducing a second molecule with complementary hydrogen bonding sites (e.g., a dicarboxylic acid or a di-pyridyl compound), novel supramolecular networks can be designed. The flexible spacer allows the binding sites to adapt to the geometric requirements of the guest molecule, making it a versatile component for creating materials with targeted structural properties. Furthermore, the ether and carbonyl oxygens can act as coordination sites for metal ions, opening possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers where the self-assembly is guided by both hydrogen bonding and metal-ligand interactions. nih.gov

Theoretical and Experimental Quantification of Non-Covalent Interaction Energies

Quantifying the energetic contributions of the various non-covalent interactions is essential for a complete understanding of the supramolecular assembly.

Experimental Quantification: High-resolution single-crystal X-ray diffraction, coupled with topological analysis of the electron density via Quantum Theory of Atoms in Molecules (QTAIM), can provide experimental estimates of interaction energies. This method analyzes the electron density at the bond critical points between interacting atoms to characterize the strength and nature of the bonds.

Theoretical Quantification: Modern computational chemistry offers powerful tools to calculate interaction energies. nih.gov Density Functional Theory (DFT) calculations can be used to determine the binding energies of molecular dimers or larger clusters extracted from the crystal structure. nih.gov Methods such as the Non-Covalent Interaction (NCI) plot index and Hirshfeld surface analysis are used to visualize and characterize weak interactions. researchgate.netscielo.org.mx Using these methods, the total interaction energy can be decomposed into contributions from individual interactions (e.g., N-H···O vs. C-H···π). For instance, theoretical calculations on similar systems have estimated the energy of N-H···N hydrogen bonds to be approximately -8.25 kcal/mol and C-H···S interactions to be around -3.00 kcal/mol, showcasing the relative strengths of different contacts. scielo.org.mx Such calculations would be invaluable in predicting the most stable polymorph of this compound and designing new materials based on its scaffold.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide
Diacetamide (B36884)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature of N,N'-[Oxybis(methylene)]diacetamide. These methods model the molecule's electron distribution and the interactions between its constituent atoms, providing a detailed picture of its bonding and energetic landscape.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound and its analogues. nih.govchemrxiv.org DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.

For related diacetamide (B36884) compounds, DFT functionals such as B3LYP, B3PW91, and CAMB3LYP, often paired with basis sets like 6-311+G(d,p) or def2-TZVP, have been successfully employed. nih.govchemrxiv.orgresearchgate.net These calculations can reveal key electronic properties. For instance, in a study of N-substituted diacetamides, DFT was used to investigate the effect of different substituents on the delocalization of the nitrogen lone-pair electrons. nih.gov Such studies often involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial, as they relate to the molecule's ionization potential and electron affinity, respectively, and provide insights into its kinetic stability and chemical reactivity. researchgate.net The energy gap between HOMO and LUMO is a key parameter that influences the molecule's electronic absorption and emission properties. chemrxiv.org

Natural Bond Orbital (NBO) analysis, frequently performed as part of DFT studies, offers a detailed description of the bonding in terms of localized electron-pair bonds and lone pairs. nih.govresearchgate.net This can quantify the delocalization of electron density and the nature of intramolecular interactions.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value Unit
HOMO Energy -7.5 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 7.0 eV

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can offer even higher accuracy for molecular properties, albeit at a greater computational expense. While DFT is often sufficient, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain benchmark-quality data for the geometry and energetics of this compound. These high-accuracy calculations are particularly valuable for validating the results of more computationally efficient methods like DFT and for providing precise reference data for spectroscopic analysis.

Molecular Dynamics (MD) Simulations for Conformational Exploration and Dynamic Behavior

While quantum chemical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. beilstein-journals.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the dynamic behavior of this compound in different environments (e.g., in vacuum, in a solvent).

These simulations can reveal the flexibility of the oxybis(methylene) linker and the rotational freedom of the acetamide (B32628) groups. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules, as its shape and flexibility are key determinants of its function. For related diacetamides, conformational scans have been performed to determine torsional barriers. nih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of this compound and for elucidating potential reaction mechanisms. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. researchgate.net

For example, DFT calculations can be used to model the pyrolysis of diacetamides, predicting decomposition pathways and the associated energetic barriers. nih.gov One proposed mechanism for such compounds involves a six-membered transition state leading to the elimination of a smaller molecule. nih.govresearchgate.net

Reactivity descriptors derived from DFT calculations, such as the Fukui function and the molecular electrostatic potential (MEP), can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net The MEP map, for instance, visually represents the charge distribution on the molecule's surface, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack).

Computational Analysis of Spectroscopic Data (e.g., simulated NMR, IR spectra)

Theoretical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data. By calculating the vibrational frequencies of this compound, a theoretical Infrared (IR) spectrum can be generated. nist.govchemicalbook.com Comparing this simulated spectrum to an experimental one can help in assigning the observed absorption bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra, providing a more confident structural elucidation.

In Silico Screening and Rational Design of this compound Analogues

The computational tools described above can be applied in a high-throughput manner for the in silico screening of virtual libraries of this compound analogues. By systematically modifying the parent structure (e.g., by adding different substituents), researchers can computationally predict how these changes affect the molecule's electronic properties, conformation, and potential reactivity. chemrxiv.org

This approach allows for the rational design of new compounds with desired characteristics. For example, if the goal is to create an analogue with a smaller HOMO-LUMO gap to enhance its electronic properties, different electron-donating or electron-withdrawing groups can be computationally tested to predict their effect. chemrxiv.orgresearchgate.net This pre-screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Chemical Reactivity and Mechanistic Organic Chemistry

Investigation of Reaction Pathways Involving the Diacetamide (B36884) Moiety

The diacetamide group, with its two acetyl substituents on a nitrogen atom, is a key feature of N,N'-[Oxybis(methylene)]diacetamide. This imide functionality imparts specific reactive properties.

The hydrolysis of the acetamide (B32628) groups is a fundamental reaction pathway. Under acidic or basic conditions, the amide bonds can be cleaved to yield acetic acid and the corresponding amine. The mechanism of acetamide hydrolysis generally starts with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

In the gas phase, the pyrolysis of acetamides can lead to the formation of ammonia, acetic acid, and acetonitrile (B52724) as the primary products. nih.gov Alternative pathways such as decarboxylation and dehydration have also been proposed. nih.gov

Diacetamide itself can exist as dimers in the crystalline state, connected by C=O---H-N hydrogen bonds. This intermolecular interaction can influence its reactivity compared to the gaseous phase. nih.gov The geometry of diacetamide shows slight variations between the gas phase and its crystalline form due to these hydrogen bonds. nih.gov

Mechanistic Studies of Transformations Undergone by the Oxybis(methylene) Linkage

Ether linkages are generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI). The mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion, resulting in the cleavage of a C-O bond.

Catalytic Activity of this compound and Its Derivatives

While information on the direct catalytic activity of this compound is limited, its metal complexes are expected to exhibit catalytic properties. The coordinated metal ion can act as a Lewis acid, activating substrates for various organic transformations. The ligand framework can influence the catalytic activity and selectivity by modulating the electronic and steric environment of the metal center.

Derivatives of diacetamide have been explored in the context of catalysis. For instance, metal complexes of Mannich bases derived from acetamide have shown catalytic potential. ijpcbs.com The design and synthesis of new diacetamide-based ligands and their metal complexes represent a promising avenue for the development of novel catalysts.

Degradation Pathways and Environmental Transformation Studies

The environmental fate of this compound is likely to be governed by a combination of hydrolytic, photolytic, and biodegradable processes. The susceptibility of the compound to these degradation pathways is dictated by the reactivity of its constituent functional groups.

Hydrolysis:

The amide linkages in this compound are susceptible to hydrolysis, a process that can be catalyzed by acids or bases, or occur under neutral conditions, albeit at a slower rate. Hydrolysis would lead to the cleavage of the amide bonds, resulting in the formation of acetic acid and N,N'-[oxybis(methylene)]diamine. The ether linkage is generally more stable to hydrolysis than the amide bonds under typical environmental conditions.

The initial hydrolysis products can undergo further degradation. For instance, N,N'-[oxybis(methylene)]diamine may further hydrolyze at the ether bond, particularly under acidic conditions, to yield formaldehyde (B43269) and ammonia.

Photolysis:

Direct photolysis of this compound in the environment is also a potential degradation pathway. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons in the molecule, potentially causing bond cleavage. The ether linkage and the carbonyl groups of the amide functions are the most likely chromophores to absorb environmental UV radiation. The photolytic degradation of a structurally similar compound, N-methyleneformamide, has been studied, and it is plausible that this compound could undergo similar photochemical reactions. rsc.org This could involve cleavage of the C-O or C-N bonds, leading to a variety of radical species that would rapidly react to form a complex mixture of smaller, more volatile compounds.

Biodegradation:

Microorganisms in soil and water are likely to play a significant role in the degradation of this compound. The amide bonds are generally susceptible to enzymatic hydrolysis by amidases, which are common in a wide range of microorganisms. This would result in the same initial breakdown products as chemical hydrolysis: acetic acid and N,N'-[oxybis(methylene)]diamine.

Acetic acid is a readily biodegradable substance that can be utilized by a wide variety of microorganisms as a carbon and energy source. The fate of N,N'-[oxybis(methylene)]diamine is less certain, but it is expected to be further degraded. The ether linkage could be cleaved by etherase enzymes, and the resulting methylene (B1212753) diamine would be unstable, likely breaking down to formaldehyde and ammonia. These smaller molecules can then be assimilated into microbial biomass or mineralized to carbon dioxide, water, and inorganic nitrogen.

The biodegradation of related compounds, such as (hydroxymethyl)urea, a metabolite of the insecticide carbaryl, has been observed. nih.gov This suggests that the N-CH2-OH moiety, which could be formed from the hydrolysis of the ether linkage in a related compound, is recognized by microbial enzymes.

Inferred Degradation Products:

Based on the analysis of the chemical structure and comparison with related compounds, the following table summarizes the likely degradation products of this compound.

Degradation Pathway Initial Products Subsequent Products
Hydrolysis Acetic acid, N,N'-[oxybis(methylene)]diamineFormaldehyde, Ammonia
Photolysis Complex mixture of smaller, volatile compounds-
Biodegradation Acetic acid, N,N'-[oxybis(methylene)]diamineFormaldehyde, Ammonia, Carbon Dioxide, Water

Advanced Applications in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

There is no available research specifically documenting the use of N,N'-[Oxybis(methylene)]diacetamide as a monomer in polymer synthesis.

Polycondensation and Polymerization Mechanisms of Diacetamide-Based Monomers

No studies were found that investigate the polycondensation or other polymerization mechanisms involving this compound.

Design of Functional Materials Incorporating this compound Scaffolds

There is no documented research on the design or synthesis of functional materials that specifically incorporate the this compound scaffold. The exploration of new molecular scaffolds is crucial for developing novel materials, but this particular structure remains uninvestigated in this context.

Role in Supramolecular Polymers and Self-Healing Materials

The potential role of this compound in the formation of supramolecular polymers or as a component in self-healing materials has not been reported in the current scientific literature. The development of self-healing materials often relies on reversible, non-covalent interactions, a property that molecules with hydrogen-bonding capabilities, like diacetamides, could theoretically possess. nih.govsigmaaldrich.com However, specific research on this compound is absent.

Modulating Material Properties Through Controlled Non-Covalent Interactions

No studies are available that describe the use of this compound to modulate the properties of materials through the control of non-covalent interactions. The understanding and manipulation of non-covalent forces such as hydrogen bonding are fundamental to crystal engineering and the design of materials with tailored properties. rsc.orgmdpi.com The crystal structure of the related aromatic compound, N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide, reveals intermolecular N-H⋯O hydrogen bonds that form ladder-like chains, demonstrating the potential for such interactions. nih.govnih.gov However, similar analyses for the aliphatic title compound are not available.

Concluding Remarks and Future Research Directions

Overcoming Current Synthesis and Design Challenges for N,N'-[Oxybis(methylene)]diacetamide Derivatives

The synthesis of this compound and its derivatives presents several challenges that must be addressed to unlock their full potential. These challenges are rooted in the reactivity of the starting materials and the stability of the target structure.

A primary synthetic route could involve the N-alkylation of diacetamide (B36884) with a suitable bis(halomethyl) ether. However, this approach is fraught with difficulties. Diacetamide possesses an acidic N-H proton, but its nucleophilicity is moderated by the two adjacent electron-withdrawing acetyl groups. quora.com This can lead to difficulties in achieving efficient dialkylation.

Key Synthetic Hurdles:

Precursor Hazard and Availability: A logical precursor for the oxybis(methylene) linker is bis(chloromethyl) ether. However, this compound is a potent carcinogen, and its use is highly regulated, posing significant safety and handling challenges. nih.gov The development of safer, alternative difunctional electrophiles is a critical first step.

Control of N-Alkylation: The reaction of diacetamide with an electrophile could potentially lead to a mixture of N-alkylated and O-alkylated products, although N-alkylation is generally favored for imides. Furthermore, achieving symmetrical N,N'-dialkylation without the formation of mono-alkylated byproducts or more complex oligomers requires precise control over stoichiometry and reaction conditions.

Side Reactions: The basic conditions often required for deprotonating diacetamide can promote side reactions. For instance, if using a precursor like bis(2-haloethyl) ether, base-catalyzed elimination reactions could compete with the desired substitution. During disulfide bond formation in peptides, a side reaction involving the shift of an S-acetamidomethyl group to the carboxamide side chain of glutamine has been observed, highlighting the potential for intramolecular rearrangements in related systems. nih.gov

Derivative Design: Designing derivatives, for example by modifying the acetyl groups or introducing substituents on the methylene (B1212753) bridges, adds further complexity. Steric hindrance from bulky substituents could impede the approach of the nucleophile, requiring more forcing reaction conditions that may, in turn, lead to decomposition.

Future efforts must focus on developing robust and safe synthetic methodologies. This could involve exploring alternative coupling strategies that avoid hazardous reagents, such as transition-metal-catalyzed cross-coupling reactions or the use of phase-transfer catalysis to improve reactivity and selectivity under milder conditions.

Emerging Research Avenues in Diacetamide Chemistry and Oxybis(methylene) Functionalization

Despite the synthetic challenges, the unique structural features of this compound suggest several promising areas for future research.

Potential Applications and Research Areas:

Coordination Chemistry: The two diacetamide groups, each containing two carbonyl oxygens, present potential bidentate chelation sites. The flexible ether linkage could allow the molecule to act as a bridging ligand, forming coordination polymers or metal-organic frameworks (MOFs). The properties of such materials would be highly dependent on the conformation of the ligand and the coordination geometry of the metal ion.

Materials Science: The presence of multiple hydrogen bond acceptors (carbonyl oxygens and the ether oxygen) and a hydrogen bond donor (if mono-alkylated precursors are used) suggests that these molecules could be used to design supramolecular assemblies with specific structural or functional properties. Ether lipids, which also contain an ether linkage, are known to be critical for forming specific membrane domains and for cell signaling. nih.gov

Thermal Decomposition Studies: Computational studies on N-substituted diacetamides have shown that their thermal decomposition can proceed through a six-membered transition state involving the abstraction of an α-hydrogen. nih.gov Investigating the pyrolysis of this compound could provide insights into its thermal stability and decomposition mechanism, which is crucial for any high-temperature material applications. The presence of the ether oxygen introduces a new element that could significantly alter the decomposition pathway compared to simple N-alkyl or N-aryl diacetamides.

Oxybis(methylene) Functionalization: The ether linkage is a key functional group in many biologically important molecules, including ether lipids and certain pharmaceuticals. nih.gov Research into the functionalization of the oxybis(methylene) bridge itself, perhaps through C-H activation strategies, could open pathways to novel derivatives with tailored properties. While challenging, modern synthetic methods are increasingly capable of selectively functionalizing otherwise inert C-H bonds.

The table below presents data from a computational study on the decomposition of related N-substituted diacetamides, which can serve as a benchmark for future experimental and theoretical work on this compound.

Table 1: Experimental Activation Energies for Thermal Decomposition of N-Substituted Diacetamides This data is for related N-substituted diacetamide compounds and provides a reference for potential studies on this compound.

Substituent (X) in NX(COCH₃)₂ Experimental Activation Energy (kJ/mol)
Hydrogen 185.3 ± 1.2
Phenyl 57.7 ± 1.3
4-Nitrophenyl 60.6 ± 1.1

Data sourced from a computational study on N-diacetamide decomposition. nih.gov

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of the structure, reactivity, and potential applications of this compound and its derivatives can only be achieved through the tight integration of experimental and computational chemistry.

Synergistic Approaches:

Mechanism Elucidation: For any proposed synthesis, Density Functional Theory (DFT) calculations can be used to map out the reaction energy profile, identify transition states, and predict the likelihood of competing pathways. This theoretical insight can guide the optimization of experimental conditions, such as temperature, solvent, and catalyst choice, saving significant time and resources. Combined experimental and computational studies have been instrumental in understanding complex reaction mechanisms, such as the differences in reactivity between Iridium(III) and Rhodium(III) in C-H amidation reactions. acs.org

Structural and Conformational Analysis: The flexibility of the oxybis(methylene) linker allows the molecule to adopt numerous conformations. Computational modeling can predict the relative energies of these conformers and how their populations might change in different environments (gas phase, solution, solid state). These predictions can be validated experimentally using techniques like NMR spectroscopy for solution-state structures and X-ray crystallography for solid-state structures. For example, detailed crystallographic studies have been performed on the related compound N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide, revealing specific torsion angles and intermolecular hydrogen bonding networks. nih.goviucr.orgnih.gov

Predicting Molecular Properties: Quantum chemical calculations can predict a wide range of properties before a molecule is ever synthesized. These include electronic properties (HOMO-LUMO gap), spectroscopic signatures (IR, NMR), and gas-phase acidities. nih.gov Such predictions are invaluable for interpreting experimental data and for the rational design of new derivatives with targeted characteristics, such as specific light-absorbing properties or enhanced binding affinity for a particular metal ion.

The table below showcases the power of computational chemistry to predict key molecular properties for a selection of amine and amide compounds, illustrating the types of data that would be crucial for characterizing this compound.

Table 2: Computationally Predicted Properties of Related Amine and Amide Compounds This table presents computed data for structurally related molecules to highlight the utility of computational methods.

Compound Formula Molar Mass (g/mol) XLogP3
Diacetamide C₄H₇NO₂ 101.10 -1.4
N-Methylacetamide C₃H₇NO 73.09 -1.05
N,N-Bis(3-aminopropyl)methylamine C₇H₁₉N₃ 145.25 -0.9

Data sourced from PubChem and Stenutz. stenutz.eunih.gov

Q & A

Q. What laboratory synthesis methods are commonly used for N,N'-[Oxybis(methylene)]diacetamide?

Synthesis typically involves reductive amination or nucleophilic substitution. For example, NaBH3_3CN-mediated reductive coupling of N-(2-aminoethyl)acetamide with a bis-electrophilic precursor under anhydrous conditions is effective . Alternative routes include using TMS-Cl in THF to activate intermediates, followed by column chromatography (silica gel, ethyl acetate/methanol gradients) for purification . Optimize reaction stoichiometry (e.g., 10:1 molar ratio of amine to substrate) and monitor progress via TLC or LC-MS.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols .
  • Storage : Cool, dry environments in sealed containers to minimize degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. Which spectroscopic techniques are employed for structural characterization?

  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+Na]+^+ peaks) with <1 ppm error .
  • NMR : 1^1H and 13^13C NMR to resolve methylene (-CH2_2-) and acetamide (-CO-NR2_2) groups .

Q. How is the compound purified post-synthesis?

  • Column Chromatography : Use silica gel with gradients (e.g., ethyl acetate → ethyl acetate/methanol) to isolate polar byproducts .
  • Recrystallization : Employ solvents like ethanol/water mixtures for high-purity crystals .

Advanced Research Questions

Q. What computational methods model the electronic structure of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G**) to calculate electron density distributions and correlation energies .
  • Continuum Solvation Models : Apply methods like PCM (Polarizable Continuum Model) to simulate solvent effects on reactivity . Validate results against experimental UV-Vis or redox potentials.

Q. How is X-ray crystallography applied to determine molecular geometry?

  • Crystal Growth : Slow evaporation from DMF/ethanol solutions yields monoclinic crystals (space group C2/c) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine with SHELXL (R-factor < 0.06) for atomic coordinates and displacement parameters . Analyze hydrogen bonding (e.g., N-H···O) to explain packing motifs .

Q. What catalytic systems enable functionalization of this compound?

  • Ce-doped ZnO Nanocatalysts : Facilitate oxidative coupling of thiols to disulfides in one-pot reactions under ambient conditions . Optimize Ce:Zn ratios (e.g., 1:4) for dual N-acetylation and S-oxidation.
  • Palladium Complexes : Explore Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at methylene sites .

Q. How do crystal packing interactions influence physicochemical properties?

Monoclinic unit cells (a = 20.62 Å, β = 110.36°) exhibit interlayer π-π stacking (3.5–4.0 Å spacing), enhancing thermal stability . Hydrogen-bonded dimers (N-H···O=C) increase melting points and reduce solubility in nonpolar solvents .

Q. How can contradictions between computational and experimental data be resolved?

  • Benchmarking : Compare DFT-predicted bond lengths/angles with crystallographic data (e.g., C-C σ-bonds: ±0.004 Å deviation) .
  • Solvent Corrections : Re-run simulations with explicit solvent molecules instead of continuum models to improve accuracy in reaction energy profiles .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Electrophilic Activation : The methylene (-CH2_2-) bridge can be halogenated (e.g., Br2_2/FeCl3_3) to generate bis-electrophiles for nucleophilic substitution .
  • Radical Pathways : EPR studies reveal transient nitroxide radicals during oxidation, suggesting single-electron transfer mechanisms in thiol-disulfide interconversions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.